molecular formula C20H25NO3 B6109837 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B6109837
M. Wt: 327.4 g/mol
InChI Key: UMGDFZKSFLINIH-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-methoxy-4-phenylmethoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:

    1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidine: This compound lacks the hydroxyl group on the piperidine ring, which may affect its reactivity and biological activity.

    1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-20-13-17(14-21-11-9-18(22)10-12-21)7-8-19(20)24-15-16-5-3-2-4-6-16/h2-8,13,18,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDFZKSFLINIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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